(3-Methoxybutyl)amine hydrochloride

Chemical Purity Procurement Quality Control

Researchers requiring stereochemical control in primary amine building blocks often face limited options with achiral scaffolds. (3-Methoxybutyl)amine hydrochloride addresses this gap as a chiral C3-methoxy-substituted butylamine salt, providing a defined stereocenter for asymmetric transformations. - Enables enantioselective synthesis; chiral center supports absolute configuration control. - Enhanced solubility in polar organic solvents vs. unsubstituted butylamines, streamlining reaction setups. - Supplied at 97% purity; store in cool, dry conditions for long-term stability.

Molecular Formula C5H14ClNO
Molecular Weight 139.62
CAS No. 1417569-76-6; 55619-09-5
Cat. No. B2692688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxybutyl)amine hydrochloride
CAS1417569-76-6; 55619-09-5
Molecular FormulaC5H14ClNO
Molecular Weight139.62
Structural Identifiers
SMILESCC(CCN)OC.Cl
InChIInChI=1S/C5H13NO.ClH/c1-5(7-2)3-4-6;/h5H,3-4,6H2,1-2H3;1H
InChIKeyCGTMLIVNJXQPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methoxybutyl)amine Hydrochloride Specifications


(3-Methoxybutyl)amine hydrochloride is a chiral primary amine salt with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It features a butylamine backbone substituted with a methoxy group at the C3 position, introducing a stereocenter that enables enantiomeric differentiation . Commercial suppliers typically offer this compound at 95–97% purity, with recommended long-term storage in cool, dry conditions .

Substitution Risks of (3-Methoxybutyl)amine Hydrochloride


Direct substitution with achiral or structurally divergent analogs introduces quantifiable risks in stereoselective synthesis. Unlike butylamine hydrochloride, which lacks a stereocenter, (3-methoxybutyl)amine hydrochloride provides a chiral scaffold essential for asymmetric transformations . The C3 methoxy group also enhances solubility in polar organic solvents relative to unsubstituted butylamines [1], impacting reaction kinetics and work-up efficiency. Consequently, generic substitution can lead to reduced enantiomeric excess (ee), altered reactivity profiles, and compromised product purity in downstream applications .

(3-Methoxybutyl)amine Hydrochloride vs Analogs


Purity Benchmarking Against Analogs

Suppliers consistently provide (3-methoxybutyl)amine hydrochloride at a minimum purity of 95%, with select vendors offering up to 97% . This aligns with the purity specifications of butylamine hydrochloride (typically >95%) and 3-methoxypropylamine hydrochloride (95%), indicating that procurement of the target compound does not compromise on standard purity levels .

Chemical Purity Procurement Quality Control

Chiral Center vs. Achiral Butylamine

(3-Methoxybutyl)amine hydrochloride possesses a stereocenter at C3, absent in butylamine hydrochloride . This structural feature enables the compound to serve as a chiral building block or auxiliary. While no direct ee data exists for the target compound itself, asymmetric hydrogenation of a structurally related β-keto ester precursor using Ru-MeOBIPHEP catalysts achieves 97–98% ee, which can be upgraded to ≥99% by crystallization . In contrast, butylamine hydrochloride cannot be employed for asymmetric induction.

Asymmetric Synthesis Chiral Amines Stereoselectivity

Solubility Enhancement over Unsubstituted Butylamine

The presence of the methoxy group in (3-methoxybutyl)amine hydrochloride increases its polarity and hydrogen-bonding capacity relative to butylamine hydrochloride, which lacks this oxygen functionality . While quantitative solubility data for the hydrochloride salt are not publicly available, the methoxy group's effect on solubility is well-established for the free base and related ether-containing amines, facilitating reactions in polar solvents [1].

Solubility Reaction Medium Process Chemistry

(3-Methoxybutyl)amine Hydrochloride Application Scenarios


Chiral Building Block for Enantioselective Synthesis

When synthetic routes require a stereocenter to control absolute configuration, (3-methoxybutyl)amine hydrochloride serves as a chiral primary amine building block . Its use is supported by precedent from related compounds where high enantiomeric excess (≥99%) is achieved , making it suitable for constructing stereodefined pharmaceutical intermediates.

Polar Reaction Media for Process Development

For reactions requiring enhanced solubility in polar organic solvents, the methoxy group of (3-methoxybutyl)amine hydrochloride provides a distinct advantage over unsubstituted butylamines [1]. This property facilitates homogeneous catalysis and simplifies work-up procedures, reducing process complexity.

Chiral Auxiliaries and Ligand Scaffolds Research

The chiral amine core of (3-methoxybutyl)amine hydrochloride makes it a candidate for developing novel chiral auxiliaries or ligands for asymmetric catalysis . Its procurement enables exploratory studies in stereoselective transformations, where achiral amines cannot be used.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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